molecular formula C21H22D5NO3 B1163938 UR-144 N-pentanoic acid metabolite-d5

UR-144 N-pentanoic acid metabolite-d5

Cat. No.: B1163938
M. Wt: 346.5
InChI Key: UUTHIAPDCFFQKQ-FOZLTFMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UR-144 N-pentanoic acid metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of UR-144 N-pentanoic acid metabolite by GC- or LC-mass spectrometry (MS). UR-144 is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-pentanoic acid metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. This metabolite should be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.

Scientific Research Applications

Enzyme-linked Immunosorbent Assay for Synthetic Cannabinoid Detection

UR-144 N-pentanoic acid metabolite-d5 is utilized in enzyme-linked immunosorbent assays (ELISAs) to detect the use of synthetic cannabinoids like UR-144 in urine. This approach is essential in drug testing, as it identifies specific metabolites related to synthetic cannabinoid use, demonstrating a significant cross-reactivity with various metabolites of UR-144 and related compounds (Mohr et al., 2014).

Hair Analysis for Synthetic Cannabinoid Metabolites

The metabolite is also crucial in the analysis of hair samples for determining the use of synthetic cannabinoids. Techniques developed for this purpose aim to quantify UR-144 and its metabolites in hair samples. Such analysis provides critical evidence in cases of synthetic cannabinoid use and helps in differentiating between direct consumption and passive exposure (Park et al., 2015).

Comparative Analysis of Synthetic Cannabinoids in Urine

This compound is also significant in comparative studies using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the determination of synthetic cannabinoids in urine. This application is crucial for forensic cases, providing a comprehensive understanding of synthetic cannabinoid use and aiding in the development of accurate and efficient screening methods (Berg et al., 2016).

Metabolic Profiling and Forensic Toxicology

The this compound plays a role in the field of forensic toxicology, particularly in the identification and understanding of the metabolic pathways of synthetic cannabinoids. Its detection and analysis contribute to a deeper understanding of the metabolism of these substances, which is critical for forensic investigations and the interpretation of toxicological findings (Adamowicz et al., 2013).

Properties

Molecular Formula

C21H22D5NO3

Molecular Weight

346.5

InChI

InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24)/i5D,6D,9D,10D,13D

InChI Key

UUTHIAPDCFFQKQ-FOZLTFMXSA-N

SMILES

O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H]

Synonyms

XLR11 N-pentanoic acid metabolite-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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